molecular formula C21H20N4O B11139685 N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide

N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide

Cat. No.: B11139685
M. Wt: 344.4 g/mol
InChI Key: DDWSSBKFVNQJDJ-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide is a complex organic compound that features both indole and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide typically involves the coupling of tryptamine derivatives with quinoxaline carboxylic acids. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like bromine (Br₂) and chloromethyl methyl ether (MOMCl) are commonly employed.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and quinoxaline moieties. These interactions can modulate biological pathways, leading to its observed bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide is unique due to the presence of both indole and quinoxaline rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide is a synthetic compound combining an indole moiety with a quinoxaline structure. This unique combination has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C15_{15}H16_{16}N2_2O. Its structure features a quinoxaline carboxamide linked to an indole derivative, which enhances its pharmacological properties.

PropertyValue
Molecular FormulaC15_{15}H16_{16}N2_2O
Molecular Weight244.30 g/mol
CAS Number[Insert CAS Number]

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Studies have indicated that derivatives of quinoxaline exhibit significant antiviral properties. For example, certain analogs have shown efficacy against herpes simplex virus (HSV) and cytomegalovirus by inhibiting viral replication at low concentrations .
  • Anticancer Potential : The compound has been evaluated for its anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways .
  • Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in disease processes, which may contribute to its therapeutic effects .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Study 1: Antiviral Efficacy

A study conducted by Pessoa et al. (2015) evaluated the antiviral effects of indole derivatives, revealing that compounds with similar structures inhibited HSV replication effectively at concentrations as low as 1 mM. The mechanism was linked to DNA binding properties that disrupt viral replication cycles .

Study 2: Anticancer Activity

In a separate study published in Nature Reviews Drug Discovery, researchers assessed the growth inhibition of various cancer cell lines treated with quinoxaline derivatives. The results indicated that compounds like this compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity .

Properties

Molecular Formula

C21H20N4O

Molecular Weight

344.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethylquinoxaline-6-carboxamide

InChI

InChI=1S/C21H20N4O/c1-13-14(2)25-20-11-15(7-8-19(20)24-13)21(26)22-10-9-16-12-23-18-6-4-3-5-17(16)18/h3-8,11-12,23H,9-10H2,1-2H3,(H,22,26)

InChI Key

DDWSSBKFVNQJDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)NCCC3=CNC4=CC=CC=C43)C

Origin of Product

United States

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